molecular formula C12H15FN2O2 B595012 N-cyclohexyl-5-fluoro-2-nitroaniline CAS No. 1270967-29-7

N-cyclohexyl-5-fluoro-2-nitroaniline

Cat. No. B595012
M. Wt: 238.262
InChI Key: BDAGJCYNHHOIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-5-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C12H15FN2O2 . It has an average mass of 238.258 Da and a monoisotopic mass of 238.111755 Da .

Scientific Research Applications

Nonlinear Optical Materials

  • Scientific Field: Materials Science
  • Application Summary: Nitroaniline and its derivatives are used in the synthesis of nonlinear optical (NLO) materials . These materials have wide application areas, including optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies .
  • Methods of Application: The NLO materials are developed by slow evaporation solution growth synthesis method . A single-crystal XRD analysis is used to predict the crystallographic properties of developed crystals .
  • Results or Outcomes: The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm . The SHG efficiency of the material is about 2.5 times greater than that of the KDP material .

Chemical Sensors

  • Scientific Field: Sensor Technology
  • Application Summary: Nitroaniline and its derivatives are used in the development of highly sensitive and selective chemical sensors .
  • Methods of Application: The sensors are synthesized through a facile hydrothermal method . Electrochemical techniques like cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry are applied to demonstrate the electrochemical performances of the sensors .
  • Results or Outcomes: The 3% Ce-doped SnO2 nanosheet/Nafion-modified glassy carbon electrode (GCE) showed a remarkable sensitivity of 0.9986 μA μM −1 cm −2 over a linear dynamic range of 0.5–20.3 µM .

Basicity of Nitrogen Groups

  • Scientific Field: Organic Chemistry
  • Application Summary: Nitroaniline and its derivatives are used to study the basicity of nitrogen groups . This is important in understanding the reactivity of nitrogen-containing organic functional groups .
  • Methods of Application: The basicity is evaluated by considering how reactive the lone pair on the nitrogen is . This is done by comparing the basicity of alkyl amines to ammonia and alkylamines to amides .
  • Results or Outcomes: Alkyl amines are found to be more basic than ammonia due to the inductive effect of alkyl groups donating electrons to the more electronegative nitrogen . Amides are much less basic compared to alkylamines because the lone pair electron on an amide is delocalized between the nitrogen and the oxygen through resonance .

Mass Spectrometry

  • Scientific Field: Analytical Chemistry
  • Application Summary: Nitroaniline and its derivatives are used in mass spectrometry to study their chemical properties .
  • Methods of Application: The mass spectrum of the compound is obtained using electron ionization .
  • Results or Outcomes: The mass spectrum provides information about the molecular weight and structure of the compound .

Dye Manufacturing

  • Scientific Field: Industrial Chemistry
  • Application Summary: Nitroaniline and its derivatives are used in the manufacturing of dyes . These dyes are used in various industries such as textiles, paper, and plastics .
  • Methods of Application: The dyes are synthesized through a series of chemical reactions involving nitration, reduction, and coupling .
  • Results or Outcomes: The resulting dyes have various colors and properties depending on the specific nitroaniline derivative used .

Pharmaceutical Industry

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Nitroaniline and its derivatives are used in the synthesis of various pharmaceutical drugs .
  • Methods of Application: The drugs are synthesized through various organic reactions involving nitroaniline derivatives .
  • Results or Outcomes: The resulting drugs have various therapeutic effects depending on the specific nitroaniline derivative used .

properties

IUPAC Name

N-cyclohexyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGJCYNHHOIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-5-fluoro-2-nitroaniline

Synthesis routes and methods

Procedure details

2,4-Difluoronitrobenzene (2.00 g, 12.57 mmol) was dissolved in acetonitrile (20 mL) and cyclohexylamine (1.25 g, 12.57 mmol) and DIPEA (2.2 mL, 12.57 mmol) added. The reaction mixture was stirred at RT overnight. The resultant mixture was concentrated in vacuo to afford a bright yellow gum. This was purified by column chromatography (silica gel, gradient 0-10% EtOAc in cyclohexane) to afford the title compound as a bright yellow oil (2.4 g, 92%). 1H NMR (CDCl3, 400 MHz): δ 8.20 (1H, dd, J=9.50, 6.22 Hz), 6.49 (1H, dd, J=11.75, 2.62 Hz), 6.31 (1H, ddd, J=9.51, 7.26, 2.61 Hz), 3.47-3.33 (1H, m), 2.11-1.98 (2H, m), 1.85-1.77 (2H, m), 1.72-1.60 (1H, m), 1.48-1.26 (5H, m)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.